

Physicochemical Profiling & Developability of Cleroindicin D: A Technical Guide

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Compound of Interest

Compound Name: *Cleroindicin D*

CAS No.: 189264-45-7

Cat. No.: B1162667

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Executive Summary & Scientific Classification

Cleroindicin D is a distinct hexahydrobenzofuranone derivative isolated from the aerial parts of *Clerodendrum indicum* (Lamiaceae/Verbenaceae). Unlike the extensively studied clerodane diterpenoids (e.g., clerodendrins) often found in the same genus, **Cleroindicin D** is a low-molecular-weight (

) chiral metabolite.

Its physicochemical profile is characterized by high hydrophilicity ($\text{LogP} < 0$) and specific stereochemical fragility. For drug development professionals, **Cleroindicin D** represents a challenging but high-value scaffold due to its density of functional groups (hydroxyls, ketone) on a small aliphatic ring, serving as a potential chiral building block or a redox-active modulator in oxidative stress pathways.

Chemical Identity Table

Property	Data
IUPAC Name	(3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
CAS Number	189264-45-7
Molecular Formula	
Molecular Weight	172.18 g/mol
Classification	Hexahydrobenzofuranone / Nor-isoprenoid metabolite
Stereochemistry	Chiral (3 chiral centers); Natural form is levorotatory ()
Physical State	Viscous oil or amorphous solid (often isolated as a gum)

Physicochemical Properties & Profiling

Understanding the physicochemical behavior of **Cleroidicin D** is critical for formulation and assay design. Its profile deviates significantly from "Lipinski" small molecules due to its high polarity relative to its mass.

Solubility and Lipophilicity

- LogP (Computed): -1.7 (Highly Hydrophilic).
 - Implication: **Cleroidicin D** partitions preferentially into the aqueous phase. It requires polar organic solvents (Methanol, DMSO, Ethanol) for extraction and stock solution preparation. It interacts poorly with non-polar matrices (Hexane).
- Polar Surface Area (PSA): ~66.8 Å².
 - Implication: Despite its small size, the high PSA/MW ratio suggests high water solubility but potentially limited passive membrane permeability without transport mechanisms.

Stability and Reactivity

- Stereochemical Lability: Research indicates that related congeners (like Cleroindicin F) can racemize under basic conditions.[1] **Cleroindicin D** contains a -hydroxy ketone moiety which can undergo retro-aldol or elimination reactions under high pH.
 - Protocol: Maintain pH < 7.5 during extraction and storage. Avoid strong bases.
- Redox Potential: As a derivative related to hydroquinone/quinone methide biosynthetic pathways, the molecule possesses antioxidant potential but is susceptible to oxidative degradation if exposed to air/light for prolonged periods.

Isolation & Purification Protocols

The isolation of **Cleroindicin D** requires a polarity-guided fractionation strategy. The following protocol synthesizes standard phytochemical practices with specific requirements for preserving the integrity of polar, oxygenated metabolites.

Extraction Workflow (Step-by-Step)

- Biomass Prep: Air-dry *Clerodendrum indicum* aerial parts; grind to a coarse powder (40 mesh).
- Primary Extraction: Macerate in 95% Ethanol (EtOH) for 72 hours at room temperature. Note: Avoid hot reflux to prevent thermal degradation of the heat-sensitive hydroxyl groups.
- Partitioning:
 - Concentrate EtOH extract in vacuo.
 - Resuspend residue in water.
 - Wash 1: Partition with n-Hexane (removes chlorophyll and non-polar lipids). Discard hexane layer.
 - Wash 2: Partition with Chloroform (

). **Cleroidicin D** typically partitions into the polar organic phase or remains in the interface depending on pH.

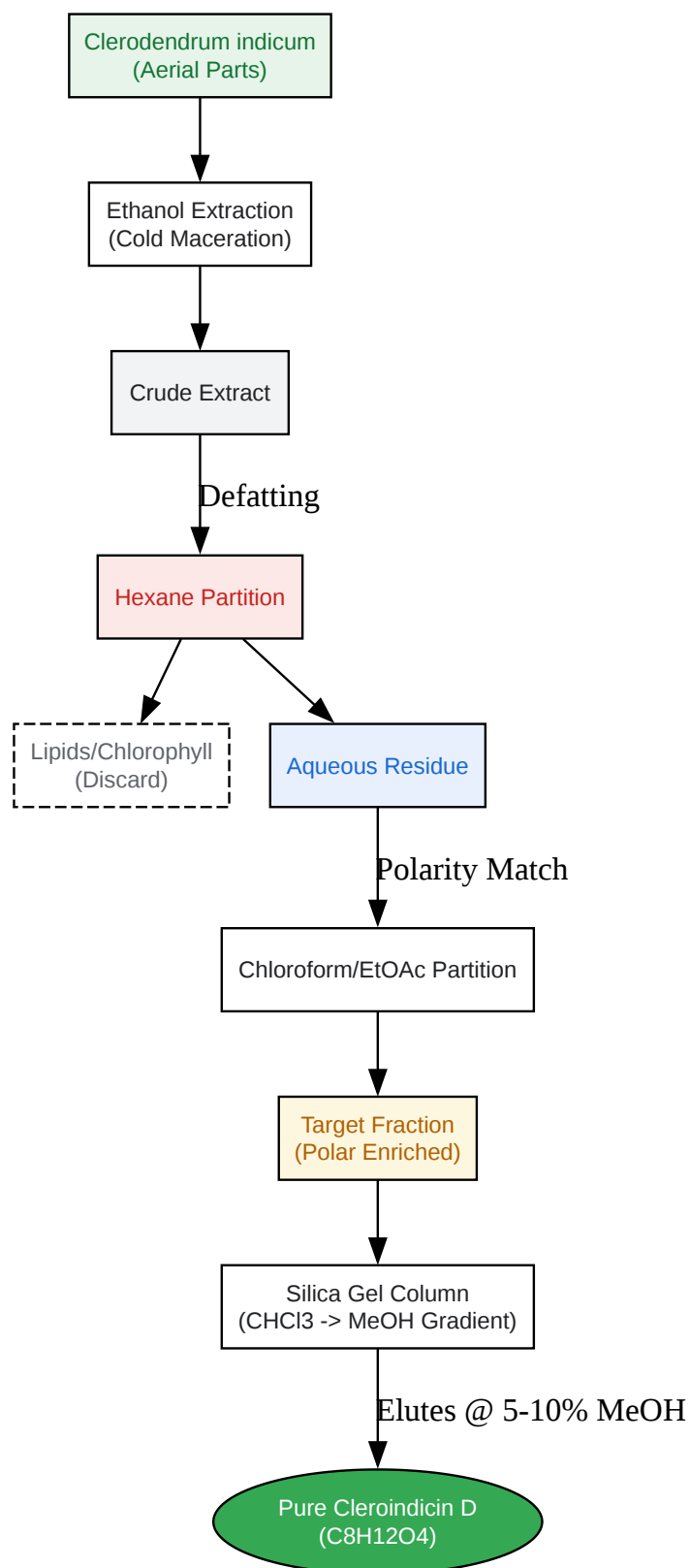
- Target Fraction: Extract aqueous phase with Ethyl Acetate (EtOAc) or n-Butanol if the compound remains water-bound. **Cleroidicin D** is most often recovered from the or EtOAc fraction.
- Chromatography:
 - Stationary Phase: Silica Gel 60 (230–400 mesh).
 - Mobile Phase Gradient:

(95:5

85:15).
 - Detection: TLC visualization using Vanillin-Sulfuric acid reagent (heating yields specific colored spots).

Visualization of Isolation Logic

The following diagram illustrates the polarity-driven logic required to isolate this hydrophilic molecule.



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Figure 1: Polarity-guided fractionation workflow for the isolation of **Cleroindicin D**.

Analytical Validation (E-E-A-T)

To validate the identity of **Cleroindicin D**, researchers must corroborate spectral data with the established structure.

Nuclear Magnetic Resonance (NMR) Profile

- ¹H NMR (500 MHz,):
 - Look for methylene protons of the cyclohexanone ring appearing as multiplets between 1.8 and 2.5 ppm.
 - The bridgehead protons (H-3a, H-7a) and the proton at C-4 (bearing the hydroxyl) will appear in the 3.5 – 4.5 ppm range, characteristic of oxygenated methines.
 - Diagnostic Signal: Absence of aromatic protons (distinguishing it from phenolic precursors) and absence of olefinic protons (distinguishing it from unsaturated analogues like Cleroindicin E).
- ¹³C NMR:
 - Carbonyl: A signal near 210 ppm confirms the ketone.
 - Hemiketal/Ether: Signals around 70–90 ppm correspond to the C-O carbons (C-3a, C-4, C-7a).

Mass Spectrometry (MS)

- Technique: ESI-MS (Positive Mode).
- Target Ion:

m/z;

m/z.

- Fragmentation: Loss of water (, -18 amu) is common due to the secondary and tertiary hydroxyl groups.

Biological & Therapeutic Context

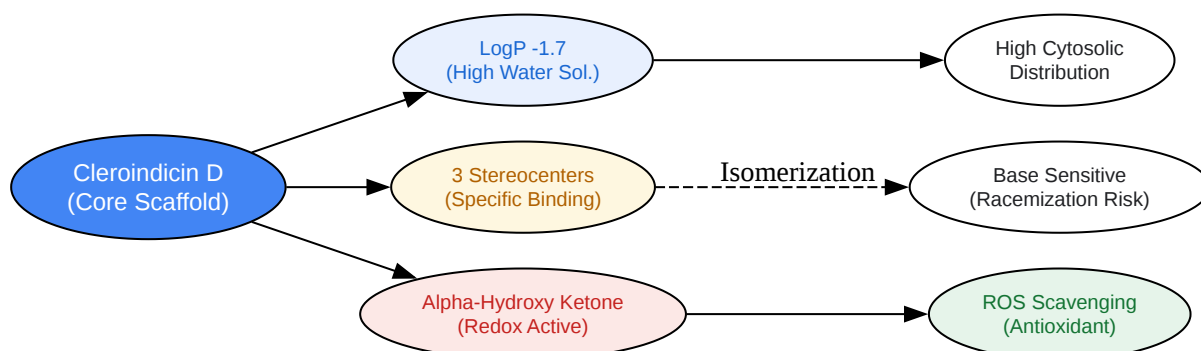
While often overshadowed by the larger clerodane diterpenes, **Cleroindicin D** possesses specific utility in "Chiral Pool" pharmacology and oxidative stress research.

Mechanism of Action

- Antioxidant Activity:** **Cleroindicin D** exhibits weak to moderate radical scavenging activity (DPPH assay). Its structure, resembling a reduced quinone, allows it to participate in redox cycling, potentially scavenging reactive oxygen species (ROS) in hydrophilic cellular compartments.
- Chiral Building Block:** Its dense stereochemistry () makes it a valuable intermediate for the synthesis of complex biological probes.

Structure-Activity Relationship (SAR) Network

The following diagram maps the relationship between the physicochemical properties of **Cleroindicin D** and its biological behavior.



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Figure 2: Structure-Property-Activity Relationship (SPAR) map for **Cleroindicin D**.

References

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